![molecular formula C19H15ClN4O5S B2781038 甲基 5-{[(4-氯苯基)([1,2,4]三唑[4,3-a]吡啶-6-基磺酰)氨基]甲基}-2-呋酸酯 CAS No. 1251633-43-8](/img/structure/B2781038.png)

甲基 5-{[(4-氯苯基)([1,2,4]三唑[4,3-a]吡啶-6-基磺酰)氨基]甲基}-2-呋酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

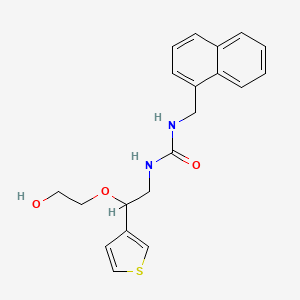

This compound is a complex organic molecule that includes several functional groups and rings, including a methyl group, a furoate group, a chlorophenyl group, and a triazolopyridine group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyridine ring and the chlorophenyl group suggests that this compound could have interesting electronic and steric properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furoate group could potentially undergo reactions with nucleophiles, and the chlorophenyl group could potentially participate in electrophilic aromatic substitution reactions .科学研究应用

合成技术和化学性质

新型1,2,4-三唑衍生物的合成,包括与“5-[{[(4-氯苯基)([1,2,4]三唑并[4,3-a]吡啶-6-基磺酰基)氨基]甲基}-2-呋喃酸甲酯”相关的衍生物,涉及各种酯乙氧羰基腙与伯胺反应生成具有潜在抗微生物活性的化合物。例如,Bektaş 等人。(2010 年)合成了新型 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物,对测试微生物表现出良好至中等的抗微生物活性(Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010)。

抗菌应用

此化学类别中的化合物已在抗菌研究中显示出疗效。合成的化合物通常针对广泛的细菌和真菌,表明它们作为抗菌剂的潜力。Prasad 等人(2009 年)对带有 4-甲硫基苄基部分的取代三唑并噻二唑的研究揭示了有希望的抗菌活性,突出了这些化合物的治疗潜力(Prasad, D. J., Ashok, M., Karegoudar, P., Poojary, B., Holla, B., & Kumari, N., 2009)。

在抗癌研究中的潜力

Hafez 和 El-Gazzar(2009 年)研究了三唑并[4,3-a]嘧啶的抗癌活性,重点是含有噻唑烷酮部分的衍生物,他们发现某些化合物在微摩尔水平上对多种癌细胞系表现出抑制作用,表明在癌症治疗中具有潜在用途(Hafez, H., & El-Gazzar, A. B. A., 2009)。

抗惊厥剂和其他生物活性

寻找新的抗惊厥剂导致 Fiakpui 等人(1999 年)合成了 5-(2-氯苯基)-7H-吡啶并[4,3-f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓,在失神性癫痫模型中表现出良好的活性。这突出了该化合物在神经系统疾病治疗中的潜力(Fiakpui, C., Phillips, O., Murthy, K., & Knaus, E., 1999)。

作用机制

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit their effects through dna intercalation . DNA intercalation involves the insertion of molecules between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to cell death .

Biochemical Pathways

For instance, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, which are key components of the inflammatory response .

Pharmacokinetics

In silico admet profiles have been used to evaluate similar compounds . These profiles can provide valuable insights into a compound’s bioavailability, toxicity, and potential interactions with other substances .

Result of Action

Similar compounds have been found to exhibit cytotoxicity against various cancer cell lines . This suggests that the compound could potentially have anticancer effects.

Action Environment

It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of other substances, ph levels, and temperature .

安全和危害

未来方向

属性

IUPAC Name |

methyl 5-[[4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O5S/c1-28-19(25)17-8-6-15(29-17)10-24(14-4-2-13(20)3-5-14)30(26,27)16-7-9-18-22-21-12-23(18)11-16/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMRLJNGVRBFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2780960.png)

![4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B2780967.png)

![[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2780970.png)

![2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2780971.png)

![4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2780973.png)

![1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B2780976.png)

![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine](/img/structure/B2780977.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780978.png)